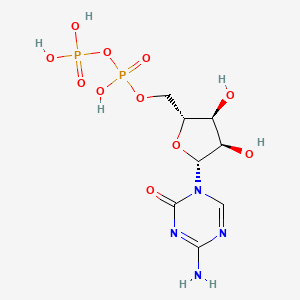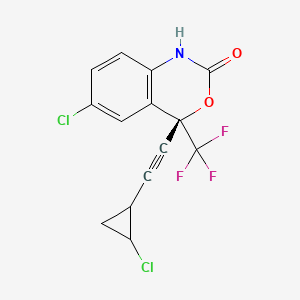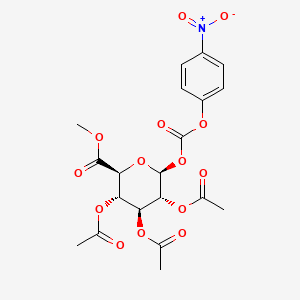
Protionamide-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Protionamide-d5 is a deuterium-labeled derivative of protionamide, a thioamide compound used primarily in the treatment of multi-drug resistant tuberculosis and leprosy . The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of the compound .
准备方法
Synthetic Routes and Reaction Conditions
Protionamide-d5 can be synthesized through the deuteration of protionamide. The process involves the incorporation of deuterium atoms into the protionamide molecule. This is typically achieved by using deuterated reagents or solvents during the synthesis .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized to ensure high yield and purity of the final product. The use of deuterated solvents and catalysts is common in these methods .
化学反应分析
Types of Reactions
Protionamide-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the thioamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioamides.
科学研究应用
Protionamide-d5 is widely used in scientific research for various applications:
Chemistry: Used as a tracer in studies involving the synthesis and reactivity of thioamides.
Biology: Employed in metabolic studies to understand the biotransformation of protionamide.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of protionamide.
作用机制
Protionamide-d5 exerts its effects by inhibiting the enzyme enoyl-[acyl-carrier-protein] reductase (NADH) in Mycobacterium tuberculosis. This inhibition disrupts the synthesis of mycolic acids, essential components of the bacterial cell wall, leading to the death of the bacteria . The deuterium labeling does not alter the mechanism of action but allows for detailed pharmacokinetic studies .
相似化合物的比较
Similar Compounds
Ethionamide: Another thioamide used in the treatment of tuberculosis.
Isoniazid: A first-line antitubercular drug with a similar mechanism of action.
Thioacetazone: Used in combination with other antitubercular drugs.
Uniqueness
Protionamide-d5 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms can alter the metabolic pathways, leading to a better understanding of the drug’s behavior in the body .
属性
CAS 编号 |
1330261-26-1 |
|---|---|
分子式 |
C₉H₇D₅N₂S |
分子量 |
185.3 |
同义词 |
2-(Propyl-d5)-4-pyridinecarbothioamide; 2-(Propyl-d5)thioisonicotinamide; 2-(Propyl-d5)isonicotinylthioamide; 9778 R. P.-d5; Ektebin-d5; Prothionamide-d5; Protion-d5; Protionamid-d5; Protionizina-d5; RP 9778-d5; TH 1321-d5; Tebeform-d5; Trevintix-d5; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl (2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxypropanoate](/img/structure/B1147095.png)



![4-[[4-[(DIMETHYLAMINO)METHYL]PHENYL]AMINO]-4-OXO-2-BUTENOIC ACID](/img/structure/B1147109.png)
![2-[(3-CARBOXYPROPOXY)CARBONYL]BENZOATE](/img/structure/B1147113.png)

![(Alphar)-alpha-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]benzeneacetamide](/img/structure/B1147115.png)
![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine](/img/structure/B1147116.png)
